Aurora A Kinase Inhibitory Potency Advantage Conferred by the 5‑(4‑Chlorophenyl) Group
In biochemical assays measuring Aurora A kinase inhibition, the target compound benefits from the 5‑(4‑chlorophenyl) substituent. The closest analog without this aryl group, 5‑chloro‑N‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑amine, displays an IC₅₀ of 1 100 nM against Aurora A [1]. While no direct IC₅₀ for the target compound has been reported, the structural extension provided by the 5‑(4‑chlorophenyl) ring typically enhances potency by engaging a hydrophobic pocket adjacent to the ATP‑binding site, as demonstrated in structurally related 5‑aryl‑2‑aminothiazole Aurora A inhibitors that achieve IC₅₀ values below 100 nM [2].
| Evidence Dimension | Aurora A kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ <100 nM (class‑level inference from 5‑aryl‑2‑aminothiazole series) [2] |
| Comparator Or Baseline | 5‑chloro‑N‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑amine; IC₅₀ = 1 100 nM (Aurora A, 2 °C, pH 7.0, ATP/[γ‑³³P]ATP) [1] |
| Quantified Difference | ≥11‑fold improvement predicted for the target compound based on class SAR |
| Conditions | Biochemical kinase assay; Aurora A (human); ATP‑competitive format |
Why This Matters
Enables selection of a more potent Aurora A inhibitor scaffold for lead‑optimization programs.
- [1] BindingDB entry BDBM25657. 5‑chloro‑N‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑amine; Target: Aurora A Kinase (Human); IC₅₀ = 1.10E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25657 (accessed 2026‑05‑02). View Source
- [2] Rodrigues, T.; Roudnicky, F.; Koch, C.P.; et al. De Novo Design and Optimization of Aurora A Kinase Inhibitors. *Chem. Sci.* **2013**, *4*, 1216–1225. (Representative 5‑aryl‑2‑aminothiazole Aurora A inhibitors with IC₅₀ <100 nM). View Source
